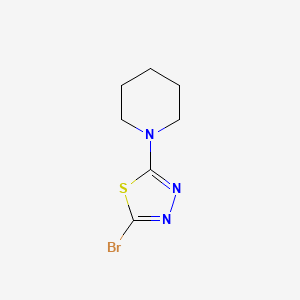

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine

描述

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine (molecular formula: C₇H₁₀BrN₃S, monoisotopic mass: 246.97787 Da) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a piperidine moiety at the 2-position . The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in enhancing biological activity in pharmaceuticals and agrochemicals .

The bromine substituent likely influences reactivity and binding affinity, as seen in halogenated heterocycles in drug design .

属性

IUPAC Name |

2-bromo-5-piperidin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWHDNXGNEGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249590 | |

| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357147-48-8 | |

| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(5-bromo-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the 5-bromo-1,3,4-thiadiazole ring system: This is usually achieved by cyclization of appropriate precursors such as 5-bromo-1,3,4-thiadiazol-2-amine derivatives.

- Coupling with piperidine: The thiadiazole intermediate is reacted with piperidine under controlled conditions to form the desired this compound compound.

A common approach involves nucleophilic substitution reactions where the bromine atom on the thiadiazole ring can be displaced or where the amine group on the thiadiazole intermediate reacts with piperidine or its derivatives.

Specific Preparation Method from Literature

One documented method involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with piperidine or piperidine derivatives in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The reaction may be catalyzed by bases such as triethylamine to facilitate nucleophilic substitution and ring closure.

Industrial scale synthesis adapts this route with continuous flow reactors to improve reaction efficiency and yield, followed by purification steps like recrystallization or chromatographic separation to obtain high purity products.

Alternative Cyclization and Alkylation Routes

Some synthetic approaches reported in related thiadiazole chemistry include:

- Cyclization of hydrazine derivatives with brominated precursors: This method involves reacting hydrazine or hydrazone derivatives with brominated thiadiazole precursors under reflux conditions in ethanol or similar solvents, often in the presence of sodium acetate as a base.

- Alkylation of thiadiazole intermediates: Alkylating agents such as methyl iodide or ethyl bromoacetate can be used to introduce alkyl groups on the thiadiazole ring, which can be further modified to introduce the piperidine moiety via nucleophilic substitution or reductive amination.

These methods provide flexibility in modifying the thiadiazole ring and tailoring the piperidine substitution pattern.

Reaction Conditions and Optimization

Optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial to maximize yield and purity. Polar aprotic solvents facilitate nucleophilic attack on the electrophilic bromine-substituted thiadiazole ring, while bases neutralize generated acids and drive the reaction forward.

Mechanistic Insights

The preparation involves nucleophilic aromatic substitution (S_NAr) on the brominated thiadiazole ring, where the nucleophile (piperidine nitrogen) attacks the electrophilic carbon adjacent to the bromine substituent, displacing the bromide ion. The thiadiazole ring's electron deficiency, enhanced by the bromine substituent, facilitates this substitution.

Cyclization steps forming the thiadiazole ring from hydrazine derivatives and brominated precursors proceed via condensation and ring closure mechanisms, often assisted by base catalysis and heat.

Research Findings and Comparative Analysis

- The use of 5-bromo-1,3,4-thiadiazol-2-amine as a key intermediate has been validated in patent literature for efficient synthesis of substituted thiadiazole derivatives, including piperidine-substituted analogs.

- Studies indicate that controlling reaction temperature and solvent polarity directly impacts the yield and selectivity of the coupling reaction between the thiadiazole intermediate and piperidine.

- Alternative alkylation and cyclization routes provide structural diversity but may require additional purification steps due to side reactions and by-products.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct coupling | 5-Bromo-1,3,4-thiadiazol-2-amine + piperidine + base | DMF, THF | 80-120°C | Straightforward, good yields | Requires careful temperature control |

| Cyclization + alkylation | Hydrazine derivatives + brominated precursors + alkylating agents | Ethanol | Reflux (~78°C) | Enables structural modifications | Longer reaction times, purification needed |

| Industrial continuous flow | Same as direct coupling but in flow reactors | Various | Controlled | Scalable, efficient | Requires specialized equipment |

化学反应分析

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiadiazole derivative, while coupling with an aryl halide can produce a biaryl compound .

科学研究应用

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use this compound to study the interactions of thiadiazole derivatives with biological targets, such as enzymes and receptors.

作用机制

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

相似化合物的比较

Table 1: Key Structural Features of Selected Analogues

Key Observations :

- Heterocycle Flexibility : Thiadiazole rings (as in the target compound) are more rigid and electron-deficient than thiophene dioxides or thiazoles, affecting π-π stacking and binding to hydrophobic pockets .

- Substituent Effects : Bromine at the 5-position (target compound) may increase electrophilicity compared to methyl or phenyl substituents, influencing reactivity in cross-coupling reactions .

Key Observations :

- The target compound’s bromine substituent may enhance antiparasitic or antiviral activity compared to methyl or nitrofuran derivatives, as halogens often improve target affinity .

- Piperidine-thiadiazole hybrids demonstrate versatility, targeting enzymes (e.g., AChE) and pathogens (e.g., Leishmania) depending on substituents .

Key Observations :

- The target compound’s synthesis likely parallels methods for chloro-thiadiazole intermediates, with piperidine acting as a nucleophile .

- Bromine at the 5-position may reduce reactivity in nucleophilic substitutions compared to chloro analogues, necessitating optimized conditions (e.g., higher temperatures or catalysts) .

Substituent Impact on Physicochemical Properties

- Bromine vs.

- Piperidine vs. Pyrrolidinone: Piperidine’s basicity (pKa ~11) contrasts with pyrrolidinone’s neutrality, affecting solubility and membrane permeability .

生物活性

1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a piperidine ring substituted with a 5-bromo-1,3,4-thiadiazole moiety. Thiadiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the bromine atom enhances the lipophilicity and potentially the bioactivity of the compound.

Anticancer Properties

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces G2/M phase arrest |

| HCT116 (Colon) | 3.29 | Apoptosis induction via mitochondrial pathways |

| H460 (Lung) | 10.0 | Inhibition of cell proliferation |

| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |

These results indicate that this compound exhibits potent anticancer activity, particularly against breast and colon cancer cell lines.

The mechanisms by which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in MCF-7 cells, preventing further cell division.

- Apoptosis Induction : Studies indicate that treatment with this compound leads to apoptosis in various cancer cell lines through mitochondrial pathways.

- Inhibition of Proliferation : The compound effectively inhibits the proliferation of cancer cells by down-regulating critical survival factors such as MMP2 and VEGFA.

Case Studies

A notable study conducted by researchers evaluated the effects of this compound in vivo using murine models. The results demonstrated significant tumor reduction in treated groups compared to controls. Histopathological analysis revealed reduced tumor cell density and increased apoptosis markers in treated tissues.

Study Highlights:

- Model Used : Murine xenograft model with human breast cancer cells.

- Treatment Duration : 21 days with daily administration.

- Results : Tumor volume decreased by approximately 60% compared to control groups.

常见问题

Q. What are the standard synthetic routes for preparing 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperidine?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 5-bromo-1,3,4-thiadiazole-2-amine with 4-chlorobutanoyl chloride under basic conditions (e.g., K₂CO₃ in CHCl₃), followed by refluxing with piperidine in toluene to form the piperidine-substituted thiadiazole . Alternative routes include coupling bromo-thiadiazole intermediates with piperidine derivatives using transition-metal catalysts, though regioselectivity must be carefully controlled to avoid byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the piperidine protons show distinct splitting patterns due to ring puckering .

- X-ray crystallography : Resolves conformational details (e.g., envelope conformation of the piperidine ring) and dihedral angles between heterocyclic and aromatic systems .

- Mass spectrometry : Validates molecular weight and bromine isotopic patterns .

Q. How can solubility and stability be optimized for in vitro studies?

Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as the bromo-thiadiazole moiety exhibits limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) are recommended, with monitoring via HPLC to detect degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the thiadiazole ring?

The bromine atom at position 5 directs electrophilic substitution to position 2, but competing reactions (e.g., ring-opening) may occur under harsh conditions. Computational modeling (DFT) predicts charge distribution to guide reagent selection. For example, Suzuki-Miyaura coupling requires Pd catalysts with bulky ligands to minimize steric clashes .

Q. What strategies mitigate low yields in piperidine-thiadiazole coupling reactions?

Low yields often stem from poor nucleophilicity of the thiadiazole nitrogen. Strategies include:

- Pre-activation : Use of silver salts (e.g., Ag₂O) to enhance nucleophilic substitution .

- Solvent optimization : Toluene or DMF at reflux improves reaction efficiency .

- Informer libraries : Screen reaction conditions against standardized substrates (e.g., Aryl Halide Chemistry Informer Library) to identify optimal parameters .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

X-ray studies reveal that weak intermolecular forces (e.g., C–H⋯π, π-stacking) dominate packing. For example, π-interactions between thiadiazole and phenyl rings in related analogs stabilize the lattice but reduce solubility. Modifying substituents (e.g., introducing methyl groups) disrupts these interactions, enhancing bioavailability .

Q. How to resolve contradictions in spectroscopic data across research studies?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For instance, the thiadiazole ring’s tautomeric equilibrium (thione vs. thiol) alters proton chemical shifts. Cross-validate data with computational simulations (e.g., Gaussian NMR prediction) and control solvent polarity during analysis .

Q. What are the limitations of current synthetic methods for scale-up?

Scale-up challenges include:

- Byproduct formation : Bromide elimination under high temperatures generates thiadiazole dimers. Use of scavengers (e.g., molecular sieves) mitigates this .

- Purification complexity : Column chromatography is often required due to polar byproducts. Switch to recrystallization in ethanol/water mixtures for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。